4-chlorobenzenecarbaldehyde N,N-dimethylhydrazone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-chlorobenzenecarbaldehyde N,N-dimethylhydrazone can be synthesized through the reaction of 4-chlorobenzenecarbaldehyde with N,N-dimethylhydrazine under controlled conditions . The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out at room temperature. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-chlorobenzenecarbaldehyde N,N-dimethylhydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, substituted benzene compounds, and oxides.
Scientific Research Applications
4-chlorobenzenecarbaldehyde N,N-dimethylhydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: This compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 4-chlorobenzenecarbaldehyde N,N-dimethylhydrazone involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity and affecting biochemical pathways. This interaction is crucial for its applications in biochemical research and drug development.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzenecarbaldehyde: The parent compound without the N,N-dimethylhydrazone group.
N,N-dimethylhydrazine: The hydrazine derivative without the benzene ring.
4-chlorobenzaldehyde: A similar compound with an aldehyde group instead of the hydrazone group.
Uniqueness
4-chlorobenzenecarbaldehyde N,N-dimethylhydrazone is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable for various research applications.
Properties
Molecular Formula |
C9H11ClN2 |
---|---|
Molecular Weight |
182.65 g/mol |
IUPAC Name |
N-[(Z)-(4-chlorophenyl)methylideneamino]-N-methylmethanamine |
InChI |
InChI=1S/C9H11ClN2/c1-12(2)11-7-8-3-5-9(10)6-4-8/h3-7H,1-2H3/b11-7- |
InChI Key |
JWRGEPOIPOSDQN-XFFZJAGNSA-N |
Isomeric SMILES |
CN(C)/N=C\C1=CC=C(C=C1)Cl |
Canonical SMILES |
CN(C)N=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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